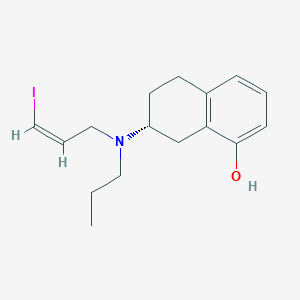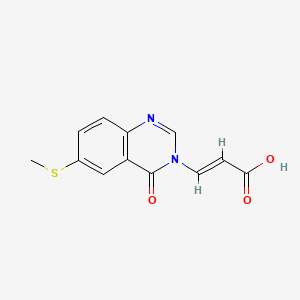
Tiacrilast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiacrilast, also known as Ro 22-3747, is a quinazolinyl-propenoic acid derivative patented by Hoffmann-La Roche, Inc. It is primarily recognized for its potent antihypertensive properties and its utility in managing anaphylaxis. This compound acts as a mast cell degranulation inhibitor, effectively inhibiting antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro .
Vorbereitungsmethoden
Tiacrilast kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von Methyl-5-(Methylthio)-4-oxo-3(4H)-chinazolinacrylat mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die industrielle Produktion von this compound erfolgt in der Regel im großen Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Tiacrilast unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Tiacrilast hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung bei der Untersuchung der Mastzell-Degranulation und der Histaminausschüttungsmechanismen verwendet.
Biologie: Es wird in biologischen Studien eingesetzt, um die Freisetzung von Allergiemediatoren und deren Hemmung zu verstehen.
Medizin: this compound hat sich als vielversprechend für die Behandlung von allergischem Asthma und allergischer Rhinitis erwiesen.
Industrie: This compound wird bei der Entwicklung von Antiallergika und anderen pharmazeutischen Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Freisetzung von Allergiemediatoren. Es wirkt als potenter Inhibitor der Antigen-induzierten (IgE-vermittelten) Histaminausschüttung aus passiv sensibilisierten Ratten-Peritonealzellen in vitro. This compound zeigt keine Endorgan-Antagonismus gegenüber Histamin, Serotonin oder Leukotrienen. Stattdessen verhindert es die Freisetzung dieser Mediatoren, wodurch allergische Reaktionen reduziert werden .
Wirkmechanismus
The mechanism of action of Tiacrilast involves the inhibition of allergic mediator release. It acts as a potent inhibitor of antigen-induced (IgE-mediated) histamine release from passively sensitized rat peritoneal cells in vitro. This compound does not display end organ antagonism to histamine, serotonin, or leukotrienes. Instead, it prevents the release of these mediators, thereby reducing allergic responses .
Vergleich Mit ähnlichen Verbindungen
Tiacrilast ist einzigartig in seiner starken Mastzell-Degranulationshemmung. Zu den ähnlichen Verbindungen gehören:
Cromoglycat: Ein weiterer Mastzellstabilisator, der bei der Behandlung von allergischen Erkrankungen eingesetzt wird.
Lodoxamid: Ein Antiallergikum, das ebenfalls die Mastzell-Degranulation hemmt.
Doxantrazol: Ein oral wirksames Antiallergikum mit ähnlichen Eigenschaften.
This compound zeichnet sich durch seine höhere Potenz und Wirksamkeit in verschiedenen In-vitro- und In-vivo-Modellen der Sofortüberempfindlichkeit aus .
Eigenschaften
CAS-Nummer |
78299-53-3 |
|---|---|
Molekularformel |
C12H10N2O3S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+ |
InChI-Schlüssel |
VHFPVEGFRVEDBK-SNAWJCMRSA-N |
SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |
Isomerische SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O |
Kanonische SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |
Synonyme |
3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid Ro 223747 Ro-22-3747 tiacrilast |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




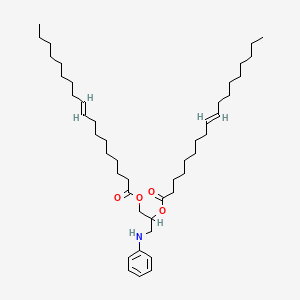

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

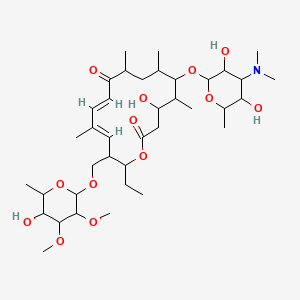
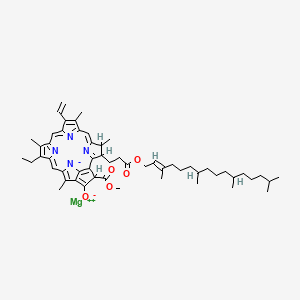
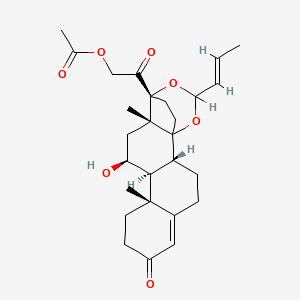
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)
![[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate](/img/structure/B1240459.png)

